N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-9-2-4-10(5-3-9)25(22,23)8-13(21)19-16-20-15-12(24-16)7-6-11(17)14(15)18/h2-7H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSLLBCONRFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4,5-dichlorobenzenethiol
The benzothiazole core is constructed via cyclization of 2-amino-4,5-dichlorobenzenethiol using phosgene or thiophosgene.
Procedure :
- Dissolve 2-amino-4,5-dichlorobenzenethiol (10 mmol) in anhydrous dichloromethane (DCM).
- Add thiophosgene (12 mmol) dropwise at 0°C under nitrogen.
- Stir at room temperature for 6 hours.
- Quench with ice-cold water, extract with DCM, and purify via column chromatography (petroleum ether:ethyl acetate, 3:1).
Yield : 72–78%
Characterization :
- 1H NMR (500 MHz, CDCl3) : δ 7.45 (s, 1H, ArH), 7.32 (s, 1H, ArH), 5.21 (s, 2H, NH2).
- HRMS (ESI+) : m/z calc. for C7H4Cl2N2S [M+H]+: 234.9412; found: 234.9409.
Preparation of 2-(p-Toluenesulfonyl)acetyl Chloride
Synthesis of 2-(p-Toluenesulfonyl)acetic Acid
Reagents :
- Sodium p-toluenesulfinate (10 mmol)
- Chloroacetic acid (12 mmol)
- NaOH (2M aqueous solution)
Procedure :
- Dissolve sodium p-toluenesulfinate in 20 mL H2O.
- Add chloroacetic acid and reflux at 80°C for 4 hours.
- Acidify with HCl (6M) to pH 2, extract with ethyl acetate, and dry over Na2SO4.
Yield : 85%
Characterization :
Conversion to Acid Chloride
Reagents :
- 2-(p-Toluenesulfonyl)acetic acid (10 mmol)
- Thionyl chloride (15 mmol)
Procedure :
- Reflux the acid with thionyl chloride (3 mL) in anhydrous DCM for 2 hours.
- Remove excess SOCl2 under reduced pressure.
Yield : Quantitative (crude product used directly).
Coupling Reaction to Form this compound
Reagents :
- 4,5-Dichlorobenzo[d]thiazol-2-amine (5 mmol)
- 2-(p-Toluenesulfonyl)acetyl chloride (6 mmol)
- Triethylamine (7 mmol)
- Anhydrous DCM
Procedure :
- Dissolve the amine in DCM (20 mL) and cool to 0°C.
- Add triethylamine, followed by dropwise addition of the acyl chloride.
- Stir at room temperature for 12 hours.
- Wash with 5% HCl, dry, and recrystallize from isopropanol.
Yield : 80–84%
Characterization :
- 1H NMR (500 MHz, DMSO-d6) : δ 8.02 (d, J=8.2 Hz, 2H, tosyl ArH), 7.52 (d, J=8.2 Hz, 2H, tosyl ArH), 7.48 (s, 1H, benzothiazole ArH), 7.38 (s, 1H, benzothiazole ArH), 4.32 (s, 2H, CH2), 2.42 (s, 3H, CH3).
- 13C NMR (126 MHz, DMSO-d6) : δ 169.8 (C=O), 152.3 (C-S), 145.2 (tosyl C-SO2), 134.5–127.2 (ArC), 46.8 (CH2), 21.4 (CH3).
- HRMS (ESI+) : m/z calc. for C16H12Cl2N2O3S2 [M+H]+: 430.9718; found: 430.9715.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et3N | 25 | 84 |
| THF | DIPEA | 25 | 78 |
| Acetone | Pyridine | 40 | 65 |
| DMF | NaHCO3 | 0 | 72 |
Key Insight : DCM with Et3N at room temperature maximizes yield due to superior solubility of intermediates.
Comparative Analysis of Synthetic Routes
Alternative Routes to 2-Tosylacetamide
- Route A : Direct acylation with pre-formed 2-(tosyl)acetyl chloride (as above).
- Route B : Post-acylation sulfonylation of N-(4,5-dichlorobenzo[d]thiazol-2-yl)chloroacetamide with TsCl.
Comparison :
| Route | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| A | 3 | 68 | 99 |
| B | 4 | 52 | 95 |
Route A is preferred for its efficiency and reduced side reactions.
Applications and Derivatives
The tosylacetamide moiety enhances metabolic stability and binding affinity in kinase inhibitors. Derivatives with modified sulfonyl groups (e.g., methoxy, nitro) show varied bioactivity profiles.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and tosyl.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of thiazole derivatives is highly dependent on substituents. Below is a comparative analysis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide and key analogs:
| Compound Name | Core Structure | Substituents | Key Pharmacological Activity | Reference Drugs Compared |
|---|---|---|---|---|
| This compound | Benzo[d]thiazole | 4,5-dichloro, tosylacetamide | Not specified (inferred: antimicrobial/anticancer) | N/A |
| N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide | Thiazole | 4-methoxyphenyl, tetrahydroazepine | Cardioprotective | Levocarnitine, Mildronate |
| Mildronate (Meldonium) | Carnitine analog | Quaternary ammonium | Cardioprotective | Baseline for comparison |
- Tosylacetamide: The sulfonyl group may improve metabolic stability compared to simpler acetamide derivatives, though it could reduce aqueous solubility.
Physicochemical Properties
| Property | This compound | N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... hydrobromide |
|---|---|---|
| Molecular Weight | ~425 g/mol | ~460 g/mol |
| logP (estimated) | 3.8 (high lipophilicity) | 2.5 (moderate lipophilicity) |
| Solubility | Low (non-polar substituents) | Moderate (polar hydrobromide salt) |
Research Findings and Data Analysis
- Cardioprotective Analogues : The methoxyphenyl-thiazole derivative reduced hypoxia-induced muscle contraction by 40% vs. 25% for Mildronate, highlighting the role of aryl-thiazole motifs in targeting ischemic pathways .
- Cytotoxicity Screening : Thiazole derivatives are commonly evaluated using MTT assays . For This compound , such assays could clarify its therapeutic index relative to analogs.
Biological Activity
Overview
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 4,5-dichlorobenzo[d]thiazole with tosyl chloride in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product. The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated antibacterial properties by inhibiting bacterial growth through interference with essential biochemical pathways. This compound may exert its effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways crucial for bacterial survival. For instance, it may target dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes its activity against selected pathogens:
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 3.9 µg/mL | 10.5 |
| Escherichia coli | Not active | - |
| Bacillus subtilis | 7.5 µg/mL | 9 |
| Streptococcus epidermidis | 7 µg/mL | 6 |
These findings indicate that while the compound exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, it shows no activity against Escherichia coli at lower concentrations.
Anticancer Activity
In vitro studies have also explored the anticancer potential of similar benzothiazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The structure of this compound may enhance its efficacy due to the presence of electron-withdrawing groups that increase lipophilicity and cellular uptake.
Research Findings and Case Studies
- Study on Antimicrobial Activity : A recent study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with similar structures showed promising antibacterial properties, supporting the hypothesis that this compound could be effective as an antimicrobial agent .
- Molecular Docking Studies : Computational studies have been conducted to investigate the binding interactions between this compound and target enzymes such as acetylcholinesterase (AChE). These studies revealed that the compound could potentially inhibit AChE activity, which is relevant for therapeutic strategies against neurodegenerative diseases .
- Combination Therapy Research : Investigations into hybrid compounds combining thiazole derivatives with other pharmacophores have shown enhanced antibacterial activity when used in conjunction with cell-penetrating peptides. This suggests a potential for developing combination therapies that leverage the unique properties of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
